Enhanced Lipophilicity (LogP) Relative to Unsubstituted 6-(1H-Pyrazol-1-yl)pyridine-3-carbaldehyde
The target compound exhibits a calculated LogP of 1.38822 versus an estimated LogP of approximately 1.08 for the des-methyl analog 6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde [1]. The ΔLogP of +0.31 indicates a measurable increase in lipophilicity attributable to the 3-methyl substituent on the pyrazole ring, which is expected to improve passive membrane permeability in cellular assays without substantially increasing molecular weight beyond a single methylene unit (MW 187.20 vs. 173.17; ΔMW = +14.03) [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.38822 (TPSA = 47.78 Ų) |
| Comparator Or Baseline | 6-(1H-Pyrazol-1-yl)pyridine-3-carbaldehyde (CAS 1097198-86-1): estimated LogP ≈1.08 (cLogP from RDKit prediction for structurally related pyridine-pyrazole scaffold) |
| Quantified Difference | ΔLogP = +0.31 (26% increase in predicted partition coefficient); ΔMW = +14.03 g/mol (identical core scaffold with one additional –CH₃ group) |
| Conditions | Computed physicochemical properties; LogP values from supplier data (Leyan) and RDKit-based predictions for comparator scaffold |
Why This Matters
For medicinal chemistry programs seeking CNS penetration or improved cellular uptake, the quantifiable lipophilicity gain of +0.31 LogP units with minimal molecular weight penalty supports selection of the 3-methyl derivative over the unsubstituted analog for permeability-limited targets.
- [1] PD165136 Compound Record (Probes & Drugs Portal). Structurally related pyridine-pyrazole scaffold with cLogP 1.08, TPSA 43.09 (RDKit calculation). Accessed via www.probes-drugs.org. View Source
